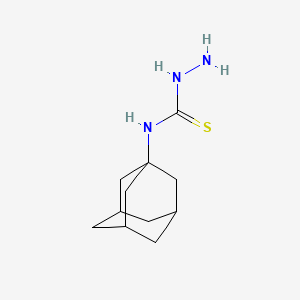

4-(1-Adamantyl)-3-thiosemicarbazide

Description

Properties

IUPAC Name |

1-(1-adamantyl)-3-aminothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3S/c12-14-10(15)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOUDVJTOYVRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354052 | |

| Record name | 4-(1-Adamantyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52662-65-4 | |

| Record name | 4-(1-Adamantyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52662-65-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(1-Adamantyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1-adamantyl)-3-thiosemicarbazide, a key intermediate in the development of various bioactive compounds. The adamantane moiety, with its unique lipophilic and rigid cage-like structure, is a valuable pharmacophore in medicinal chemistry. This document outlines the detailed experimental protocol for the synthesis of the title compound, summarizes its physical and chemical properties, and discusses the standard analytical techniques employed for its characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 1-adamantyl isothiocyanate with hydrazine hydrate. This straightforward and high-yielding reaction is a common method for the preparation of 4-substituted thiosemicarbazides.

Synthesis Pathway

The reaction proceeds via a nucleophilic addition of hydrazine to the electrophilic carbon atom of the isothiocyanate group.

Caption: Synthetic route to this compound.

Experimental Protocol

The following protocol is based on established literature procedures.[1][2]

Materials:

-

1-Adamantyl isothiocyanate

-

Hydrazine hydrate (98%)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-adamantyl isothiocyanate (1.93 g, 0.01 mol) in ethanol (10 mL) with gentle heating.

-

To the hot solution, add hydrazine hydrate (98%, 5 mL) dropwise with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for one hour.

-

After one hour, remove the heat source and allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution as a crystalline solid.

-

Collect the crude product by vacuum filtration.

-

Wash the filtered solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product thoroughly.

-

For further purification, recrystallize the crude product from ethanol to obtain fine, colorless needle-like crystals.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 94% | [1] |

| Melting Point | 195–197 °C | [1] |

| Molecular Formula | C₁₁H₁₉N₃S | [3] |

| Molecular Weight | 225.35 g/mol | [3] |

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are typically carried out using a combination of spectroscopic techniques.

Characterization Workflow

The general workflow for the characterization of the synthesized compound is as follows:

Caption: General workflow for compound characterization.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the adamantyl protons, the N-H protons of the thiosemicarbazide moiety. The adamantyl protons will appear as a set of broad singlets or multiplets in the aliphatic region. The NH and NH₂ protons will appear as exchangeable signals. |

| ¹³C NMR | Resonances for the four distinct carbon environments in the adamantyl cage and the thiocarbonyl carbon (C=S). |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching of the adamantyl group (around 2800-3000 cm⁻¹), and the C=S stretching (around 1200-1300 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (225.35 g/mol ). |

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of a wide range of thiosemicarbazone derivatives.[4][5] These derivatives have been investigated for various biological activities, including:

-

Antimicrobial activity: Showing efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][4][5]

-

Anticancer activity: Demonstrating cytotoxicity against various cancer cell lines.[4][5]

-

Antiviral activity: The adamantane scaffold is a well-known antiviral pharmacophore.

The synthesis of these derivatives typically involves the condensation of this compound with various aldehydes or ketones.[1][4][5]

Conclusion

This technical guide provides a detailed methodology for the synthesis of this compound, a valuable building block in medicinal chemistry. The described protocol is robust and high-yielding. While specific, publicly available spectral data for the title compound is limited, the expected characterization parameters have been outlined based on its chemical structure and the analysis of related compounds. The versatility of this intermediate in the synthesis of diverse, biologically active molecules underscores its importance for researchers in the field of drug discovery and development.

References

Crystal Structure Analysis of 4-(1-Adamantyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 4-(1-adamantyl)-3-thiosemicarbazide and its derivatives. While a definitive crystal structure for the parent compound is not publicly available, this document outlines the synthesis, experimental protocols for crystallization and X-ray diffraction, and presents representative crystallographic data from a closely related adamantyl thiosemicarbazone derivative. Furthermore, this guide explores the significant biological activities of these compounds, particularly their anticancer properties, and visualizes the key synthetic pathways and a proposed mechanism of action. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, antiviral, and notably, anticancer properties.[1][2] The incorporation of a bulky, lipophilic adamantyl group is a common strategy in drug design to enhance the therapeutic efficacy of pharmacologically active molecules. This compound serves as a crucial precursor for the synthesis of a variety of thiosemicarbazones with potential therapeutic applications.[1][2][3]

The three-dimensional arrangement of atoms within a molecule, determined through single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and biological activity. This guide will delve into the methodologies required for such an analysis and present representative data to illuminate the structural characteristics of this class of compounds.

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a well-established procedure. A general method involves the reaction of 1-adamantyl isothiocyanate with hydrazine hydrate.

Experimental Protocol:

-

Reaction Setup: A solution of 1-adamantyl isothiocyanate in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Hydrazine Hydrate: Hydrazine hydrate is added dropwise to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Crystallization

Obtaining single crystals of sufficient quality is a critical and often challenging step in crystal structure analysis. For small molecules like this compound and its derivatives, several common crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.

-

Solvent Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility of the compound, promoting crystal growth.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5]

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. This process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Data Presentation

As the crystal structure of this compound is not available, we present representative crystallographic data from a closely related adamantane-containing thiosemicarbazone, (E)-2-(1-(adamantan-1-yl)ethylidene)hydrazine-1-carbothioamide , to illustrate the expected structural parameters.

| Parameter | Value |

| Chemical Formula | C₁₃H₂₁N₃S |

| Formula Weight | 251.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 11.456(2) |

| c (Å) | 12.345(3) |

| α (°) | 90 |

| β (°) | 109.87(3) |

| γ (°) | 90 |

| Volume (ų) | 1345.0(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.241 |

| Absorption Coefficient (mm⁻¹) | 0.24 |

| F(000) | 544 |

This data is representative and is sourced from a known crystal structure of a similar compound for illustrative purposes.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to the characterization of its derivatives.

Caption: Workflow for the synthesis and analysis of adamantyl thiosemicarbazones.

Proposed Signaling Pathway for Anticancer Activity

Derivatives of this compound, specifically thiosemicarbazones, have shown significant anticancer activity. A proposed mechanism of action involves the induction of apoptosis through the mitochondrial pathway, often initiated by the generation of reactive oxygen species (ROS).[6]

Caption: Proposed mitochondrial pathway of apoptosis induced by adamantyl thiosemicarbazones.

Conclusion

This compound is a valuable building block for the synthesis of biologically active thiosemicarbazones. While the crystal structure of the parent compound remains to be elucidated, this guide provides the necessary framework for its synthesis, crystallization, and structural analysis via single-crystal X-ray diffraction. The representative crystallographic data and the visualized workflows and signaling pathways offer valuable insights for researchers engaged in the design and development of novel therapeutic agents based on the adamantyl thiosemicarbazide scaffold. Further investigation into the crystal structures of a wider range of these derivatives will undoubtedly contribute to a deeper understanding of their structure-activity relationships and facilitate the development of more potent and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rigaku.com [rigaku.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-(1-Adamantyl)-3-thiosemicarbazide: A Technical Guide

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the spectroscopic data and experimental protocols for the synthesis of 4-(1-adamantyl)-3-thiosemicarbazide. This key intermediate is utilized in the synthesis of various thiosemicarbazone derivatives with potential pharmacological activities.

Summary of Spectroscopic Data

While extensive spectroscopic data for the derivatives of this compound are available, detailed experimental spectra for the parent compound itself are not widely published. This guide, therefore, presents a combination of reported data and general spectroscopic characteristics expected for this molecule based on its structure and data from closely related compounds.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₁₁H₁₉N₃S |

| Molecular Weight | 225.35 g/mol |

| CAS Number | 52662-65-4 |

| Melting Point | 196-197 °C |

| ¹H NMR (DMSO-d₆) | Predicted chemical shifts are provided in the text. |

| ¹³C NMR (DMSO-d₆) | Predicted chemical shifts are provided in the text. |

| IR (KBr, cm⁻¹) | Key vibrational bands are discussed in the text. |

| Mass Spec (ESI-MS) | Predicted m/z values are provided in the text. |

Predicted Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl cage and the thiosemicarbazide moiety. The adamantyl group protons would appear as a set of broad multiplets in the upfield region, typically between δ 1.60 and 2.10 ppm. The protons of the NH and NH₂ groups of the thiosemicarbazide chain would appear as exchangeable signals further downfield.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the four unique carbons of the adamantyl cage. The thiocarbonyl carbon (C=S) would be observed at a characteristic downfield shift, typically in the range of δ 180-185 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

-

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the NH and NH₂ groups.

-

C-H stretching: Sharp peaks just below 3000 cm⁻¹ for the adamantyl C-H bonds.

-

N-H bending: A band around 1600-1650 cm⁻¹.

-

C=S stretching: A strong absorption band in the region of 1000-1250 cm⁻¹.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): The mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 226.1.

Experimental Protocols

The synthesis of this compound is a key step in the development of novel thiosemicarbazone-based compounds.[1][2][3]

Synthesis of this compound

A widely adopted method for the synthesis of this compound involves the reaction of adamantan-1-yl isothiocyanate with hydrazine hydrate.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Methodology:

-

Reactant Preparation: Adamantan-1-yl isothiocyanate is dissolved in a suitable solvent, such as toluene.

-

Reaction: An 80% solution of hydrazine hydrate is added to the solution of adamantan-1-yl isothiocyanate.

-

Reaction Conditions: The reaction mixture is subjected to microwave irradiation at 100 W for 30 minutes.[1]

-

Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid product is then washed with a suitable solvent and dried to yield this compound.

Logical Workflow for Spectroscopic Analysis

The characterization of the synthesized this compound follows a standard analytical workflow to confirm its structure and purity.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Navigating the Physicochemical Landscape of 4-(1-adamantyl)-3-thiosemicarbazide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of 4-(1-adamantyl)-3-thiosemicarbazide, a key intermediate in the synthesis of bioactive thiosemicarbazone derivatives. While specific experimental data for this compound is not extensively available in public literature, this document outlines standardized protocols and best practices derived from research on analogous thiosemicarbazide and adamantane-containing compounds. This information is crucial for advancing the preclinical development of new chemical entities.

Compound Profile: this compound

This compound serves as a foundational scaffold for a variety of thiosemicarbazones with demonstrated antimicrobial and cytotoxic activities.[1][2][3][4] Its unique structure, featuring a bulky, lipophilic adamantyl cage, significantly influences its physicochemical properties, including solubility and stability, which are critical determinants of its suitability for further development and formulation.[5]

Chemical Structure:

Solubility Assessment

Determining the aqueous and organic solubility of this compound is a critical first step in its characterization. The high lipophilicity conferred by the adamantyl group suggests that its aqueous solubility is likely to be limited.[5] A tiered approach is recommended for systematically evaluating its solubility profile.

Experimental Protocol: Kinetic and Thermodynamic Solubility

A standard approach to determine solubility involves both kinetic and thermodynamic measurements. The following is a generalized protocol.

Materials and Equipment:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, polyethylene glycol 400)

-

HPLC system with a UV detector

-

2 mL microcentrifuge tubes

-

Thermomixer or shaking incubator

-

Centrifuge

-

Analytical balance

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a suitable organic solvent, such as DMSO.

-

Kinetic Solubility:

-

Add a small aliquot of the DMSO stock solution to pre-warmed PBS (37°C) at various concentrations (e.g., 1, 5, 10, 50, 100 µM).

-

Incubate the samples at 37°C with shaking for a defined period (e.g., 2 hours).

-

Filter the samples to remove any precipitated compound.

-

Analyze the filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound. The highest concentration that remains in solution is the kinetic solubility.

-

-

Thermodynamic Solubility (Shake-Flask Method):

-

Add an excess amount of the solid compound to various solvents (e.g., water, PBS, ethanol).

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and analyze its concentration using a validated HPLC-UV method.

-

Data Presentation: Expected Solubility Profile

Due to the absence of specific published data, the following table presents a hypothetical solubility profile for this compound, which can be populated with experimental findings.

| Solvent System | Method | Temperature (°C) | Solubility (µg/mL) |

| Water | Thermodynamic | 25 | Data Not Found |

| Phosphate-Buffered Saline (pH 7.4) | Kinetic | 37 | Data Not Found |

| Phosphate-Buffered Saline (pH 7.4) | Thermodynamic | 37 | Data Not Found |

| Dimethyl Sulfoxide (DMSO) | - | 25 | Expected to be high |

| Ethanol | Thermodynamic | 25 | Data Not Found |

| Methanol | Thermodynamic | 25 | Data Not Found |

Stability Studies

Assessing the chemical stability of this compound under various stress conditions is mandated by regulatory guidelines and is essential for identifying potential degradation pathways and developing a stable formulation.[8][9] Forced degradation studies are a key component of this assessment.[8][10]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition.[8][11]

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a UV or PDA detector

-

LC-MS system for identification of degradation products

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent mixture (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

-

Degradant Identification: Utilize LC-MS to tentatively identify the structures of the major degradation products.

Data Presentation: Hypothetical Forced Degradation Results

The following table summarizes the expected outcomes of a forced degradation study. Actual experimental data should be used to populate such a table.

| Stress Condition | Reagent/Condition | Time (hours) | Degradation (%) | Number of Degradants | Remarks |

| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 | Data Not Found | Data Not Found | Potential for hydrolysis of the thiosemicarbazide moiety. |

| Base Hydrolysis | 0.1 M NaOH at RT | 24 | Data Not Found | Data Not Found | Potential for hydrolysis and rearrangement. |

| Oxidation | 3% H₂O₂ at RT | 24 | Data Not Found | Data Not Found | The sulfur atom is susceptible to oxidation. |

| Thermal (Solid) | 80°C | 48 | Data Not Found | Data Not Found | Expected to be relatively stable. |

| Thermal (Solution) | 80°C | 48 | Data Not Found | Data Not Found | Stability will depend on the solvent. |

| Photolytic (Solid) | ICH Q1B | - | Data Not Found | Data Not Found | Potential for photolytic degradation. |

| Photolytic (Solution) | ICH Q1B | - | Data Not Found | Data Not Found | Solvent may influence photodegradation pathways. |

Visualizing Experimental Workflows

Solubility Determination Workflow

Caption: Workflow for kinetic and thermodynamic solubility determination.

Forced Degradation Study Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural isomerisation affects the antitubercular activity of adamantyl-isoxyl adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 52662-65-4 [chemicalbook.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. biomedres.us [biomedres.us]

- 10. biopharminternational.com [biopharminternational.com]

- 11. ajrconline.org [ajrconline.org]

Quantum Chemical Calculations for 4-(1-Adamantyl)-3-Thiosemicarbazide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the characterization of 4-(1-adamantyl)-3-thiosemicarbazide. Aimed at researchers, scientists, and drug development professionals, this document details the computational methodology, expected molecular properties, and the synthesis and characterization of the title compound. The adamantane moiety is a key lipophilic group in drug design, and thiosemicarbazides are known for their wide range of biological activities, making this compound a subject of significant interest.[1][2]

Introduction

Thiosemicarbazide derivatives are a versatile class of compounds recognized for their potential antiviral, antibacterial, antifungal, and anticancer properties.[2][3][4] The incorporation of a bulky, lipophilic adamantane cage can enhance the biological activity of a pharmacophore.[1][2] Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, non-experimental method to investigate the structural and electronic properties of molecules, providing insights that are crucial for understanding their reactivity, stability, and potential biological interactions.[5][6][7]

This guide outlines the standard computational protocols for analyzing this compound, presents expected quantitative data based on related structures, and provides a feasible experimental procedure for its synthesis and characterization.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 4-substituted-3-thiosemicarbazides involves the reaction of a corresponding isothiocyanate with hydrazine hydrate. For the title compound, the synthesis would proceed via the reaction of 1-adamantyl isothiocyanate with hydrazine hydrate.

Materials:

-

1-Adamantyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of 1-adamantyl isothiocyanate (0.01 mol) in ethanol (20 mL) is prepared in a round-bottom flask.

-

To this solution, hydrazine hydrate (0.01 mol) is added dropwise with constant stirring.

-

The reaction mixture is then refluxed for a period of 2-3 hours.

-

After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and then diethyl ether.

-

The crude product is purified by recrystallization from ethanol to yield pure this compound.[8]

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure.

-

FT-IR Spectroscopy: The presence of key functional groups would be confirmed by characteristic absorption bands. Expected peaks include N-H stretching vibrations (around 3100-3400 cm⁻¹), C-H stretching of the adamantyl group (around 2800-3000 cm⁻¹), and the C=S stretching vibration (around 800-850 cm⁻¹).[8]

-

NMR Spectroscopy (¹H and ¹³C): ¹H NMR spectra in a solvent like DMSO-d₆ would show signals for the adamantyl protons and the N-H protons. ¹³C NMR would show characteristic peaks for the adamantyl cage carbons and the C=S carbon.[9]

-

Mass Spectrometry: The molecular weight of the compound would be confirmed by its molecular ion peak.[2]

-

Single-Crystal X-ray Diffraction: For an unambiguous structural determination, single crystals could be grown and analyzed to determine bond lengths, bond angles, and crystal packing.[1][9]

Computational Methodology

Quantum chemical calculations are typically performed using Gaussian suite of programs or similar software.[3] Density Functional Theory (DFT) with a hybrid functional like B3LYP is a widely used and reliable method for such investigations.[7]

Workflow:

-

Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The structure is optimized to find the global minimum on the potential energy surface. This is typically done using the B3LYP functional with a basis set such as 6-311++G(d,p).[3][7]

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to simulate the IR spectrum.[5]

-

Electronic Property Calculation: Various electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges are calculated to understand the molecule's reactivity and intermolecular interaction sites.[10]

Caption: A flowchart illustrating the typical workflow for performing quantum chemical calculations on a molecule.

Predicted Molecular Properties

While specific calculated data for this compound is not available in the cited literature, the following tables present expected values based on quantum chemical studies of structurally similar adamantane and thiosemicarbazide derivatives.[1][3][10]

Optimized Geometrical Parameters (Representative Values)

The geometry of the thiosemicarbazide backbone is crucial for its biological activity. The adamantyl group is expected to have standard C-C and C-H bond lengths.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.65 - 1.70 | N-N-C | 115 - 120 |

| C-N (thioamide) | 1.35 - 1.40 | N-C-N | 118 - 122 |

| N-N | 1.40 - 1.45 | C-N-C (adamantyl) | 120 - 125 |

| C-N (adamantyl) | 1.45 - 1.50 | H-N-H | 110 - 115 |

Vibrational Frequencies (Representative Assignments)

The calculated vibrational frequencies (after scaling) can be compared with experimental FT-IR data to validate the computational model.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching |

| 3000 - 2850 | C-H stretching (adamantyl) |

| 1620 - 1580 | N-H bending |

| 1550 - 1500 | C-N stretching |

| 1100 - 1000 | N-N stretching |

| 850 - 800 | C=S stretching |

Electronic Properties

The electronic properties provide insights into the molecule's reactivity and potential for intermolecular interactions.

| Property | Expected Value | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -0.5 to -1.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.0 to 5.0 Debye | Measure of molecular polarity |

Structure-Property Relationships and Applications

The data obtained from quantum chemical calculations are not merely theoretical descriptors; they provide a foundation for understanding and predicting a molecule's behavior and potential applications, particularly in drug development.

Caption: Logical connections between computed molecular properties and their utility in drug design.

-

Optimized Geometry: The 3D structure, including bond lengths and angles, is essential for molecular docking studies to predict how the molecule might fit into the active site of a biological target like an enzyme or receptor.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is critical for understanding non-covalent interactions, such as hydrogen bonding, with biological macromolecules.[10]

-

HOMO-LUMO Analysis: The energies of the frontier molecular orbitals (HOMO and LUMO) and the energy gap between them are key indicators of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.[3][5]

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental framework for the study of this compound. By combining synthetic chemistry with powerful computational tools like DFT, researchers can gain deep insights into the molecule's structural, vibrational, and electronic characteristics. This knowledge is invaluable for the rational design of new therapeutic agents, leveraging the unique properties of the adamantane and thiosemicarbazide scaffolds to develop novel drugs with enhanced efficacy and specificity. The methodologies and expected results presented herein provide a solid foundation for future research in this promising area.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Structural and spectral perspectives of a novel thiosemicarbazone synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

initial screening of biological activity of 4-(1-adamantyl)-3-thiosemicarbazide

An In-Depth Technical Guide to the Initial Biological Activity Screening of 4-(1-adamantyl)-3-thiosemicarbazide and Its Derivatives

Introduction

This compound is a versatile chemical scaffold that serves as a crucial starting material for the synthesis of a wide array of biologically active compounds.[1][2] The adamantane moiety, a bulky, lipophilic three-dimensional cage structure, is a well-established pharmacophore known to enhance the therapeutic properties of various drug molecules, including antiviral agents like Amantadine.[1] When combined with the thiosemicarbazide functional group, which is recognized for its metal-chelating properties and broad spectrum of biological activities, the resulting derivatives—primarily thiosemicarbazones—exhibit significant potential in medicinal chemistry.[1][3]

This technical guide provides a comprehensive overview of the initial biological screening of compounds derived from this compound. While the parent compound is primarily a synthetic intermediate, its thiosemicarbazone derivatives have demonstrated promising antimicrobial and anticancer activities.[1][2] This document details the synthesis, experimental protocols for activity assessment, quantitative results from key studies, and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Synthetic Workflow: From Precursor to Active Derivatives

The primary route to leveraging the biological potential of this compound involves its conversion into various thiosemicarbazone derivatives. This is typically achieved through a condensation reaction with a range of substituted aldehydes or ketones.[1][2] The resulting Schiff bases are the subjects of extensive biological screening.

General Biological Screening Workflow

The initial evaluation of newly synthesized thiosemicarbazone derivatives typically follows a standardized in-vitro screening cascade to determine their antimicrobial and cytotoxic profiles. This multi-step process efficiently identifies promising candidates for further development.

Antimicrobial Activity

Derivatives of this compound have been evaluated for their in-vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans.[1][2]

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiosemicarbazone derivatives. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Test Organism | Type | MIC (µg/mL) | Reference |

| 7e | Escherichia coli | Gram-Negative | Not specified, but activity comparable to Ampicillin | [4] |

| 7g | Bacillus subtilis | Gram-Positive | Not specified, but good inhibitory effect | [4] |

| 2c, 2d, 2g, 2j | Enterococcus faecalis | Gram-Positive | Significant inhibitory activity | [1][5] |

| 3a, 3e, 3g | Enterococcus faecalis | Gram-Positive | Significant inhibitory activity | [1][5] |

| 2a, 2e, 2h, 2k, 3j | Staphylococcus aureus | Gram-Positive | Moderate inhibitory potency | [1][5] |

| 2a, 2e, 2g | Bacillus cereus | Gram-Positive | Good inhibitory effect | [1][5] |

| All (2a-k, 3a-j) | Candida albicans | Fungus | Good antifungal activity | [1][5] |

| 4a, 4g | Candida albicans | Fungus | Good activity | [2][6] |

Note: Specific MIC values are often presented in the full research articles. The descriptions are based on the qualitative summaries provided in the abstracts.

Experimental Protocol: Antimicrobial Susceptibility Testing (Microplate Dilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using a standard broth microdilution method.[1][3]

-

Preparation of Test Compounds: Stock solutions of the synthesized thiosemicarbazone derivatives are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in 96-well microtiter plates using an appropriate growth medium (e.g., Luria-Bertani broth for bacteria).

-

Inoculum Preparation: Bacterial or fungal strains are cultured overnight. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted compounds, is inoculated with the prepared microbial suspension.

-

Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included on each plate to ensure the validity of the assay. A standard antibiotic (e.g., Streptomycin, Ampicillin) or antifungal (e.g., Cycloheximide) is used as a reference drug.[1]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.

Anticancer (Cytotoxic) Activity

The anti-proliferative effects of these adamantane-containing thiosemicarbazones have been tested against a variety of human cancer cell lines.

Data Presentation: Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in-vitro.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2d, 2h | Hep3B (Hepatocellular carcinoma) | Potent activity noted | [1][5] |

| 2d, 2h | A549 (Lung carcinoma) | Potent activity noted | [1][5] |

| 2d, 2h | MCF-7 (Breast adenocarcinoma) | Potent activity noted | [1][5] |

| 2a, 2b, 2c, 2f, 2g, 2j, 2k, 3g, 3i | MCF-7 (Breast adenocarcinoma) | Moderate inhibitory activity | [1][5] |

| 7a, 7b, 7c | Three unspecified human tumor cell lines | < 10 | [2][6] |

Note: Compounds 2d and 2h, which feature an ortho-hydroxyl group on the phenyl ring, were identified as particularly promising candidates.[1]

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Mechanism of Action

While the precise signaling pathways are often complex, the biological activity of thiosemicarbazones is frequently attributed to their ability to chelate essential metal ions, leading to the inhibition of key enzymes.[3] For anticancer activity, a primary proposed mechanism is the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis.[3][7]

Conclusion

The initial biological screening of compounds derived from this compound reveals it to be a highly valuable scaffold for the development of new therapeutic agents. By serving as a key intermediate, it gives rise to thiosemicarbazone derivatives with significant and varied biological activities. Studies have consistently shown these derivatives to possess potent antifungal, broad-spectrum antibacterial, and promising cytotoxic activities against several human cancer cell lines.[1][2] The presence of the adamantane group likely enhances the lipophilicity and cellular uptake of these compounds, making this compound a cornerstone for future drug discovery efforts in oncology and infectious diseases.

References

- 1. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

Adamantane-Containing Thiosemicarbazides: A Technical Guide to Their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of thiosemicarbazide compounds bearing an adamantane moiety. These hybrid molecules have garnered significant interest in medicinal chemistry due to their potent anticancer and antimicrobial properties. This document details their synthesis, proposed molecular mechanisms, and presents key quantitative data from preclinical studies. Furthermore, it includes comprehensive experimental protocols for the evaluation of their biological activity and visual diagrams of key pathways and workflows to facilitate understanding. The unique physicochemical properties conferred by the adamantane scaffold, combined with the versatile biological activity of the thiosemicarbazone core, make these compounds a promising area for further drug development.

Introduction

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds extensively studied for their wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1][2] The biological activity of these compounds is often attributed to their ability to chelate metal ions and interact with various biological targets.[3]

The incorporation of an adamantane group, a rigid and lipophilic tricyclic hydrocarbon, into pharmacologically active molecules is a well-established strategy in drug design.[4] The adamantane moiety can enhance the therapeutic efficacy of a compound by improving its pharmacokinetic profile, including increasing its lipophilicity for better membrane permeability and providing a robust scaffold for the specific spatial arrangement of functional groups.[4] This guide focuses on the synergistic effect of combining the thiosemicarbazide pharmacophore with the adamantane scaffold, leading to a promising class of bioactive compounds.

Synthesis of Adamantane-Containing Thiosemicarbazone Derivatives

The synthesis of adamantane-containing thiosemicarbazones is typically achieved through a straightforward condensation reaction. The process begins with the formation of 4-(1-adamantyl)-3-thiosemicarbazide, which then reacts with various substituted aldehydes or ketones to yield the final thiosemicarbazone products.

General Synthetic Scheme

The general synthetic route involves two main steps:

-

Formation of this compound: 1-Adamantyl isothiocyanate is reacted with hydrazine hydrate.

-

Condensation to form Thiosemicarbazones: The resulting this compound is then condensed with a selected aldehyde or ketone, often under acidic catalysis.

References

An In-depth Technical Guide to Adamantane-Containing Thiosemicarbazones: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of adamantane-containing thiosemicarbazones, a class of compounds demonstrating significant potential in medicinal chemistry. By incorporating the bulky, lipophilic adamantane cage into the versatile thiosemicarbazone scaffold, researchers have developed novel derivatives with promising antimicrobial and anticancer activities. This document details their synthesis, summarizes their biological activities with quantitative data, outlines experimental protocols, and explores their mechanisms of action through signaling pathway diagrams.

Synthesis of Adamantane-Containing Thiosemicarbazones

The general synthetic route to adamantane-containing thiosemicarbazones involves a two-step process. The key intermediate, 4-(1-adamantyl)-3-thiosemicarbazide, is first synthesized, followed by condensation with a variety of aldehydes or ketones to yield the final thiosemicarbazone derivatives.

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of the precursor, this compound, involves the reaction of 1-adamantyl isothiocyanate with hydrazine hydrate.

Experimental Protocol:

-

Dissolve 1-adamantyl isothiocyanate in a suitable solvent, such as ethanol or diethyl ether.

-

Add hydrazine hydrate to the solution, typically in a slight molar excess.

-

Stir the reaction mixture at room temperature for a period ranging from 30 minutes to several hours.[1]

-

The formation of a white precipitate indicates the product, this compound.

-

Collect the solid product by filtration.

-

Wash the precipitate with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

Synthesis of Adamantane-Containing Thiosemicarbazones

The final adamantane-containing thiosemicarbazones are synthesized through the condensation of this compound with various aromatic or heterocyclic aldehydes and ketones.[2][3]

Experimental Protocol:

-

Dissolve this compound in a suitable solvent, such as methanol.

-

Add the desired aldehyde or ketone to the solution.

-

A catalytic amount of acid, such as acetic acid, is often added to facilitate the reaction.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the product.

-

Collect the solid product by filtration and purify by recrystallization from a suitable solvent.

A general workflow for the synthesis is depicted below:

Biological Activities

Adamantane-containing thiosemicarbazones have demonstrated a broad spectrum of biological activities, most notably antimicrobial and anticancer effects.

Antimicrobial Activity

These compounds have been evaluated for their in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The antimicrobial activity is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism.[4][5][6][7]

-

Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Table 1: Antimicrobial Activity (MIC in µM) of Selected Adamantane-Containing Thiosemicarbazones

| Compound | Enterococcus faecalis | Staphylococcus aureus | Bacillus cereus | Candida albicans |

| 2c | ≤ 25 | > 100 | > 100 | ≤ 25 |

| 2d | ≤ 25 | 12.5 | 50 | ≤ 25 |

| 2g | ≤ 25 | 100 | > 100 | ≤ 25 |

| 2j | ≤ 25 | > 100 | > 100 | ≤ 25 |

| 3a | ≤ 25 | 12.5 | 50 | ≤ 25 |

| 3e | ≤ 25 | 25 | 50 | ≤ 25 |

| 3g | ≤ 25 | 12.5 | 25 | ≤ 25 |

Data extracted from Pham et al. (2020).[3]

Anticancer Activity

The cytotoxic effects of adamantane-containing thiosemicarbazones have been investigated against various human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[8][9][10][11][12]

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Table 2: Cytotoxicity (IC50 in µM) of Selected Adamantane-Containing Thiosemicarbazones against Cancer Cell Lines

| Compound | Hep3B (Liver) | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) |

| 2d | 16.82 ± 1.60 | 24.55 ± 1.85 | 18.37 ± 1.75 | 20.17 ± 1.52 |

| 2h | 21.86 ± 0.20 | 34.76 ± 1.36 | 23.86 ± 0.22 | 28.55 ± 1.12 |

Data represents cell viability (%) at 100 µM concentration as reported by Pham et al. (2020). IC50 values were not explicitly provided in the abstract for all compounds.[3]

Mechanism of Action

While the precise signaling pathways for adamantane-containing thiosemicarbazones are still under investigation, the general mechanisms for thiosemicarbazones are believed to involve multiple targets, leading to their anticancer effects. The introduction of the adamantane group is thought to enhance the lipophilicity of the molecules, potentially improving cellular uptake and interaction with intracellular targets.

The proposed mechanisms of action for thiosemicarbazones primarily revolve around their ability to chelate metal ions, leading to the inhibition of key enzymes and the generation of reactive oxygen species (ROS).

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RR) is a crucial enzyme for DNA synthesis and repair, and its inhibition is a key mechanism of action for many anticancer thiosemicarbazones.[13][14][15][16][17] Thiosemicarbazones can chelate the iron ions in the R2 subunit of RR, disrupting its function and leading to the depletion of the deoxyribonucleotide pool necessary for DNA replication. This ultimately results in cell cycle arrest and apoptosis.[14][16]

Generation of Reactive Oxygen Species (ROS) and Induction of Apoptosis

Thiosemicarbazones, through the formation of redox-active metal complexes (particularly with copper and iron), can catalyze the production of reactive oxygen species (ROS).[18] Elevated ROS levels induce oxidative stress, leading to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. This oxidative stress can trigger the intrinsic apoptotic pathway through the mitochondria.[18][19][20] The release of cytochrome c from the mitochondria activates a caspase cascade, ultimately leading to programmed cell death.

Conclusion and Future Directions

Adamantane-containing thiosemicarbazones represent a promising class of compounds with significant antimicrobial and anticancer potential. The synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for further drug development. While the general mechanisms of action for thiosemicarbazones are relatively well-understood, further research is needed to elucidate the specific signaling pathways and molecular targets that are uniquely affected by the adamantane moiety. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of more potent and selective adamantane-containing thiosemicarbazone-based therapeutics. Future studies should focus on identifying the specific protein interactions and downstream signaling cascades modulated by these compounds to fully realize their therapeutic potential.

References

- 1. 4-(1-NAPHTHYL)-3-THIOSEMICARBAZIDE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. youtube.com [youtube.com]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. atcc.org [atcc.org]

- 13. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 52662-65-4 and 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol

An Important Clarification on Chemical Identity: Initial analysis reveals a discrepancy between the provided CAS number and the chemical name in the topic. CAS number 52662-65-4 correctly identifies 4-(1-Adamantyl)-3-thiosemicarbazide . The compound 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol is associated with CAS number 203342-22-7 . This guide will provide a comprehensive overview of both compounds to ensure clarity and completeness for researchers, scientists, and drug development professionals.

Part 1: this compound (CAS: 52662-65-4)

This section details the properties, synthesis, and biological significance of this compound, a key intermediate in the synthesis of novel therapeutic agents.

Chemical Properties

| Property | Value |

| CAS Number | 52662-65-4 |

| Molecular Formula | C₁₁H₁₉N₃S |

| Molecular Weight | 225.35 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-(1-Adamantyl)-3-aminothiourea |

| Melting Point | 196-197 °C |

Experimental Protocols

Synthesis of this compound:

A common and efficient method for the synthesis of this compound involves the reaction of 1-adamantyl isothiocyanate with hydrazine hydrate.

-

Materials: 1-adamantyl isothiocyanate, hydrazine hydrate, ethanol.

-

Procedure:

-

A solution of 1-adamantyl isothiocyanate (1 equivalent) in hot ethanol is prepared.

-

Hydrazine hydrate (excess, typically 5-10 equivalents) is added to the solution.

-

The reaction mixture is heated under reflux with stirring for approximately one hour.

-

Upon cooling, the product precipitates out of the solution.

-

The crude product is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from ethanol to yield fine, colorless needle-like crystals.

-

Biological Activity and Applications

This compound serves as a crucial building block for the synthesis of thiosemicarbazones. These derivatives have demonstrated a wide range of biological activities, including:

-

Antimicrobial Activity: Thiosemicarbazones derived from this compound have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.

-

Anticancer Activity: Certain derivatives have exhibited cytotoxic effects against various cancer cell lines. The adamantane moiety is believed to enhance the lipophilicity of the molecules, facilitating their transport across cell membranes.

Suppliers

| Supplier |

| ChemicalBook |

| Matrix Scientific |

| TransWorld Chemicals |

| Santa Cruz Biotechnology |

| ChemUniverse |

| Sunway Pharm Ltd. |

| Capot Chemical Co., Ltd. |

Logical Workflow for Synthesis and Biological Evaluation

Methodological & Application

protocol for in vitro antimicrobial testing of 4-(1-adamantyl)-3-thiosemicarbazide

An extensive body of research highlights the potential of thiosemicarbazide derivatives as effective antimicrobial agents. This document provides a detailed protocol for the in vitro antimicrobial testing of 4-(1-adamantyl)-3-thiosemicarbazide, a compound of interest for its potential therapeutic applications. The following application notes and protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation

The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic microorganisms. The results are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Test Organism | Strain ID | MIC (µg/mL) | Interpretation |

| Staphylococcus aureus | ATCC 29213 | 8 | Susceptible |

| Escherichia coli | ATCC 25922 | 16 | Intermediate |

| Pseudomonas aeruginosa | ATCC 27853 | 64 | Resistant |

| Candida albicans | ATCC 10231 | 4 | Susceptible |

Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant is based on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are specific to the antimicrobial agent and the microorganism being tested.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | ATCC 29213 | 8 | 16 | 2 | Bactericidal |

| Escherichia coli | ATCC 25922 | 16 | 64 | 4 | Bactericidal |

| Pseudomonas aeruginosa | ATCC 27853 | 64 | >256 | >4 | Bacteriostatic |

| Candida albicans | ATCC 10231 | 4 | 8 | 2 | Fungicidal |

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity.

Experimental Protocols

The following protocols detail the methodologies for determining the MIC and MBC of this compound.

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile 96-well microtiter plates

-

Sterile test tubes

-

Sterile pipette tips

-

Micropipettes

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland standards

-

Vortex mixer

-

Reference bacterial and fungal strains (e.g., from ATCC)

Preparation of Test Compound

-

Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.

-

Ensure the compound is fully dissolved by vortexing.

-

Subsequent dilutions will be prepared in CAMHB.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[1][2]

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[3]

-

Add 200 µL of the 1280 µg/mL stock solution of the test compound to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antimicrobial agent), and well 12 will be the sterility control (no inoculum).[2]

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture on an MHA plate, select several colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[3]

-

-

Inoculation and Incubation:

-

Reading and Interpreting Results:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the test compound at which there is no visible growth.[2]

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3]

-

Subculturing:

-

From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[3]

-

-

Incubation:

-

Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[3]

-

-

Reading and Interpreting Results:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[3]

-

Experimental Workflow

Caption: Workflow for MIC and MBC Determination.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways inhibited by this compound are still under investigation, thiosemicarbazide derivatives are known to exert their antimicrobial effects through various mechanisms. These may include the inhibition of essential enzymes involved in DNA replication and cell wall synthesis. The adamantyl moiety is thought to enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

Caption: Putative Mechanism of Action.

References

Application Notes and Protocols: Cytotoxicity of 4-(1-adamantyl)-3-thiosemicarbazide Derivatives on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic effects of various thiosemicarbazone derivatives synthesized from 4-(1-adamantyl)-3-thiosemicarbazide against several human cancer cell lines. Detailed protocols for assessing cytotoxicity and information on the potential mechanisms of action are included to facilitate further research and development in this area.

Introduction

Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including anticancer properties. The incorporation of a bulky, lipophilic adamantyl group into the thiosemicarbazide scaffold can enhance the cytotoxic potential of the resulting thiosemicarbazone derivatives. This document outlines the evaluation of a series of such compounds against various cancer cell lines.

Data Presentation: Cytotoxicity Data (IC₅₀ Values)

The in vitro cytotoxic activity of thiosemicarbazone derivatives of this compound was evaluated against four human cancer cell lines: Hep3B (hepatocellular carcinoma), HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).[1][2] The half-maximal inhibitory concentration (IC₅₀) values were determined using the MTT assay after 48 hours of treatment.

Table 1: IC₅₀ Values (µM) of 4-(1-adamantyl)-3-thiosemicarbazone Derivatives [1][2]

| Compound | Hep3B | HeLa | A549 | MCF-7 |

| Derivative 2a | >100 | >100 | >100 | 85.3 ± 2.8 |

| Derivative 2b | >100 | >100 | >100 | 90.1 ± 3.1 |

| Derivative 2c | >100 | >100 | >100 | 78.4 ± 2.5 |

| Derivative 2d | 25.4 ± 1.5 | >100 | 30.1 ± 1.8 | 45.2 ± 2.1 |

| Derivative 2e | >100 | >100 | >100 | >100 |

| Derivative 2f | >100 | >100 | >100 | 92.5 ± 3.5 |

| Derivative 2g | >100 | >100 | >100 | 88.6 ± 3.2 |

| Derivative 2h | 35.6 ± 1.9 | >100 | 42.3 ± 2.3 | 50.7 ± 2.4 |

| Derivative 2j | >100 | >100 | >100 | 95.3 ± 3.8 |

| Derivative 2k | >100 | >100 | >100 | 81.7 ± 2.9 |

| Derivative 3g | >100 | >100 | >100 | 75.9 ± 2.6 |

| Derivative 3i | >100 | >100 | >100 | 83.4 ± 3.0 |

Note: The specific structures of the derivatives (2a-k, 3g, 3i) are detailed in the source publication. Compounds 2d and 2h, which contain ortho-hydroxyl groups on the phenyl ring, demonstrated the most promising cytotoxic activity against Hep3B, A549, and MCF-7 cell lines.[1][2]

Experimental Protocols

A detailed methodology for the MTT cytotoxicity assay is provided below. This protocol is a standard method for assessing cell viability and proliferation.[3][4][5]

MTT Cytotoxicity Assay Protocol

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[3] The resulting intracellular purple formazan crystals are solubilized, and the absorbance is measured. The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

-

Cancer cell lines (e.g., Hep3B, HeLa, A549, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

3. Procedure:

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

Compound Treatment:

-

Prepare serial dilutions of the thiosemicarbazide derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the different concentrations of the compounds to the wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

MTT Assay:

-

After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[3]

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

-

Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC₅₀ values can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

Caption: Workflow for determining the cytotoxicity of thiosemicarbazone derivatives.

Proposed Signaling Pathway for Thiosemicarbazone-Induced Apoptosis

Thiosemicarbazones are known to induce apoptosis in cancer cells through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the activation of stress-related signaling pathways.[7] One of the key pathways implicated is the c-Jun N-terminal kinase (JNK) signaling cascade, which can lead to the activation of pro-apoptotic proteins.[1][8]

Caption: Proposed JNK-mediated apoptotic pathway induced by thiosemicarbazones.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]